![molecular formula C10H13NO3 B2702376 phenyl N-[(2R)-2-hydroxypropyl]carbamate CAS No. 1568213-36-4](/img/structure/B2702376.png)

phenyl N-[(2R)-2-hydroxypropyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

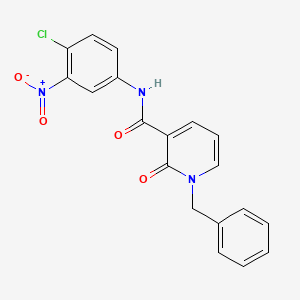

Phenyl N-[(2R)-2-hydroxypropyl]carbamate is an organic compound with the molecular formula C10H13NO3. It is a derivative of carbamic acid, which is formally derived from carbamic acid (NH2COOH) .

Synthesis Analysis

The synthesis of carbamates, including this compound, can be achieved through several methods . One common method is the reaction of amines with organic carbonates such as dimethyl carbonate . This reaction provides a non-phosgene route to N-alkyl carbamate . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from chloroformates and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (N-C(=O)-O-) attached to a phenyl group and a 2-hydroxypropyl group. The carbamate group is a key functional group in this molecule, contributing to its reactivity and properties .Chemical Reactions Analysis

In water solutions, the carbamate anion slowly equilibrates with the ammonium cation and the carbonate or bicarbonate anions . This equilibrium is important in the reactivity and behavior of carbamates in aqueous environments .Aplicaciones Científicas De Investigación

Electrochemical Detection in Agricultural Samples

A study developed an electrochemical screening assay for the detection of phenyl carbamates (e.g., carbaryl, carbofuran, isoprocarb, and fenobucarb) in grain samples using nano carbon black to create a screen-printed sensor. This method demonstrated effective, reproducible, and cost-efficient detection of commonly employed phenyl carbamates in food samples, highlighting its potential for ensuring food safety and regulatory compliance Della Pelle et al., 2018.

Synthesis and Evaluation for Antineoplastic Agents

Research on bis(hydroxymethyl)-substituted heterocycles converted into bis(methylcarbamate) derivatives explored their potential as antineoplastic agents. The study synthesized various derivatives based on different heterocyclic systems, such as furan and thiophene, although none showed significant activity against murine P388 lymphocytic leukemia, indicating the complexity of finding effective antineoplastic agents Anderson & Jones, 1984.

Enantioenriched Amino Alcohols Synthesis

An oligomeric (salen)Co-OTf catalyst-promoted highly enantioselective addition of phenyl carbamate to meso-epoxides was developed, efficiently generating protected trans-1,2-amino alcohols. This method facilitated the preparation of 2-aminocycloalkanol hydrochlorides in enantiopure form from commercially available starting materials, offering a pathway to synthesize valuable intermediates for pharmaceutical applications Birrell & Jacobsen, 2013.

Environmental Impact and Degradation Studies

Chlorpropham (CIPC), a primary N-phenyl carbamate, has been studied for its environmental impact and degradation processes, including hydrolysis, biolysis, photolysis, and thermal degradation. This comprehensive review highlights the environmental and human health concerns related to carbamates and underscores the importance of understanding their degradation pathways for environmental protection and regulatory compliance Smith & Bucher, 2012.

Mecanismo De Acción

While the specific mechanism of action of phenyl N-[(2R)-2-hydroxypropyl]carbamate is not mentioned in the search results, carbamates in general are known to form carbamate esters that have wide applications in the chemical industry . They are important intermediates in the synthesis of pharmaceuticals, agrochemicals and can also be used as protecting groups for amine functionality .

Propiedades

IUPAC Name |

phenyl N-[(2R)-2-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-8(12)7-11-10(13)14-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQRDAAKCOAWDY-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B2702295.png)

![5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2702303.png)

![7-Chloro-8-methylimidazo[1,2-c]pyrimidine](/img/structure/B2702306.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2702308.png)

![N-(2-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2702309.png)

![ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2702310.png)

![7-chloro-2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2702313.png)

![4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2702315.png)